4-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
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Overview
Description
4-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzoyl chloride with 4-nitroaniline to form an intermediate, which is then cyclized with butanoic acid under acidic conditions to yield the final product. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of nitro or sulfonic acid derivatives on the aromatic rings.
Scientific Research Applications
4-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
- 4-[3-hydroxy-4-(4-ethylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid
Uniqueness
4-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to the presence of both a nitrophenyl group and a butanoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-13-4-6-15(7-5-13)20(27)18-19(14-8-10-16(11-9-14)24(30)31)23(22(29)21(18)28)12-2-3-17(25)26/h4-11,19,27H,2-3,12H2,1H3,(H,25,26)/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXZYFUZCUNGQ-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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